molecular formula C22H21NO5 B3562752 N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

Cat. No.: B3562752
M. Wt: 379.4 g/mol
InChI Key: OWEIRXJAOJVYMR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]chromen core fused with a cycloalkane ring, a 3-methoxyphenyl substituent, and a methyl group at the 6-position of the chromen system.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-13-19(27-12-20(24)23-14-5-3-6-15(11-14)26-2)10-9-17-16-7-4-8-18(16)22(25)28-21(13)17/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIRXJAOJVYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired ring structure.

    Attachment of the methoxyphenyl group: This step usually involves a substitution reaction where the methoxyphenyl group is introduced to the cyclopenta[c]chromen core.

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Cyclopenta[c]chromen vs. Simple Chromene Derivatives

The cyclopenta[c]chromen core in the target compound distinguishes it from simpler chromene derivatives (e.g., 4-methyl-2-oxo-2H-chromen-7-yloxy acetamides in ). The fused cyclopentane ring increases molecular rigidity and may enhance π-π stacking interactions with biological targets. In contrast, non-fused chromene derivatives, such as those in , exhibit greater conformational flexibility, which could reduce binding specificity .

Cyclopenta[c]chromen vs. Pyrimidinone-Thio or Morpholinone Cores

Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide () and morpholinone-based acetamides () replace the chromen system with heterocyclic cores. These substitutions alter electronic properties: pyrimidinone-thio derivatives introduce sulfur-based hydrogen bonding, while morpholinone cores contribute polar oxygen atoms. The cyclopenta[c]chromen system, with its extended aromaticity, may confer superior lipid solubility compared to these heterocycles .

Substituent Effects

3-Methoxyphenyl vs. 4-Methoxyphenyl or Other Aromatic Groups

The 3-methoxyphenyl group in the target compound differs from para-substituted analogs (e.g., 13b in , which has a 4-methoxyphenyl group). Meta substitution reduces symmetry and may sterically hinder interactions with planar binding sites compared to para-substituted derivatives. For instance, 13b () exhibits a 95% yield and distinct NMR shifts due to its para-methoxy orientation, suggesting substituent position significantly impacts synthetic efficiency and electronic environments .

Methyl Group at the 6-Position

The 6-methyl group on the chromen system is a critical distinction from compounds like ethyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate (). Methyl substituents typically enhance metabolic stability by blocking oxidation sites, whereas ester groups (as in ) are prone to hydrolysis, reducing bioavailability .

Functional Group Comparisons

Acetamide vs. Ester or Acid Derivatives

The acetamide moiety in the target compound contrasts with ester (e.g., ethyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate in ) or acid derivatives (e.g., 2-({6-methyl-4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetic acid in ). Acetamides generally exhibit greater hydrolytic stability than esters, making the target compound more suitable for oral administration.

Data Table: Key Comparative Properties

Compound Name / Core Structure Core Type Substituents Functional Group Key Properties/Applications References
Target Compound Cyclopenta[c]chromen 6-methyl, 3-methoxyphenyl Acetamide High rigidity, lipophilicity
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamides Simple chromene Varied arylidene groups Thiazolidinone Anticancer, antimicrobial activity
13b () Cyanoacetamide-linked 4-methoxyphenyl Cyanoacetamide High yield (95%), NMR shifts
Ethyl 2-({4-oxo-cyclopenta[c]chromen-7-yl}oxy)acetate Cyclopenta[c]chromen Ethyl ester Ester Prodrug potential, hydrolytic labile
2-[(4-Methyl-6-oxo-pyrimidin-2-yl)thio]acetamide Pyrimidinone-thio 3-methoxyphenyl Thioether Antioxidant, anti-inflammatory

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s synthesis likely parallels methods in and , where coupling reactions and acetylation are employed. However, the cyclopenta[c]chromen core may require specialized cyclization steps .
  • Biological Activity : While direct pharmacological data for the target compound are absent, structurally related chromene derivatives () exhibit anticancer and antimicrobial properties. The cyclopenta[c]chromen system’s rigidity could enhance these activities by improving target binding .
  • Metabolic Stability : The 6-methyl group and acetamide functional group suggest resistance to first-pass metabolism compared to ester derivatives (), positioning the compound as a promising drug candidate .

Notes

  • All chemical names are provided in full without abbreviations, adhering to IUPAC guidelines.
  • Structural comparisons are based on peer-reviewed synthesis protocols and spectroscopic data from diverse sources (2008–2019).
  • Contradictions in synthetic yields or properties (e.g., ester vs. amide stability) are resolved through empirical data from referenced studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide

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